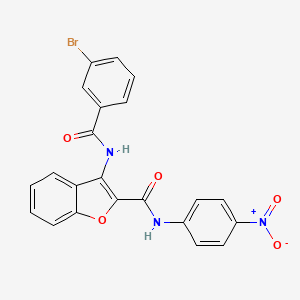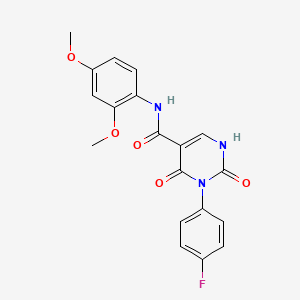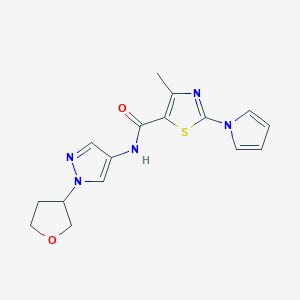
Fmoc-Cit-PAB-OH
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Fmoc-Cit-PAB-OH is a compound used primarily as a cleavable linker in the construction of antibody-drug conjugates (ADCs). This compound combines the fluorenylmethyloxycarbonyl (Fmoc) protecting group, citrulline (Cit), and para-aminobenzoic acid (PAB). The Fmoc group is commonly used in solid-phase peptide synthesis to protect the amine group of amino acids, while the Cit-PAB segment serves as a cleavable linker that can be enzymatically broken down to release the drug payload in targeted drug delivery systems .
Wirkmechanismus
Target of Action
Fmoc-Cit-PAB-OH is primarily used in the construction of antibody-drug conjugates (ADCs) . The compound acts as a linker that connects the antibody to the toxic payload .
Mode of Action
The this compound linker is cleavable , meaning it can be broken down to release the attached drug . This cleavage is performed by the enzyme cathepsin , which is found in lysosomes within cells . This ensures that the toxic payload is only released within the target cells, reducing damage to healthy cells .
Pharmacokinetics
The pharmacokinetics of this compound are largely determined by the properties of the ADC it is part of. The ADME (Absorption, Distribution, Metabolism, and Excretion) properties of the ADC influence the bioavailability of the toxic payload . The cleavable nature of the this compound linker ensures that the payload is only released within the target cells, improving the safety and efficacy of the ADC .
Result of Action
The result of the action of this compound is the selective delivery of a toxic payload to target cells . By releasing the payload within the cell, the ADC can effectively kill the target cell while minimizing damage to healthy cells .
Action Environment
The action of this compound is influenced by the cellular environment. The presence of the cathepsin enzyme within lysosomes is crucial for the cleavage of the linker and the release of the payload . Therefore, the efficacy and stability of this compound, and the ADC it forms part of, may be affected by factors that influence lysosomal function .
Biochemische Analyse
Biochemical Properties
Fmoc-Cit-PAB-OH interacts with various enzymes, proteins, and other biomolecules. The compound is known to be cleaved specifically by the enzyme Cathepsin B . This interaction is crucial as it allows the ADC payload to be released only within the cell .
Cellular Effects
The effects of this compound on cells are largely tied to its role in ADCs. The compound’s cleavable nature allows for the targeted delivery of therapeutic agents, thereby influencing cell function . It can impact cell signaling pathways, gene expression, and cellular metabolism through the specific action of the drug payload .
Molecular Mechanism
This compound exerts its effects at the molecular level through its interactions with biomolecules. As a cleavable linker in ADCs, it binds to antibodies and drug molecules, forming a stable complex . Upon internalization into the target cell, the compound is cleaved by Cathepsin B, releasing the drug molecule to exert its therapeutic effect .
Temporal Effects in Laboratory Settings
The effects of this compound can change over time in laboratory settings. The compound is known for its stability, which is crucial for its role in ADCs . Information on its degradation and long-term effects on cellular function in in vitro or in vivo studies is currently limited.
Dosage Effects in Animal Models
The effects of this compound in animal models would largely depend on the specific drug payload attached to it in the ADC. Therefore, dosage effects, including threshold effects and potential toxic or adverse effects at high doses, would be specific to the drug molecule being delivered .
Transport and Distribution
This compound is transported and distributed within cells and tissues as part of ADCs . The compound itself does not interact with transporters or binding proteins, but the antibodies to which it is linked can guide its localization or accumulation .
Subcellular Localization
The subcellular localization of this compound is determined by the antibody component of the ADC . The antibodies can contain targeting signals or undergo post-translational modifications that direct the ADC to specific compartments or organelles .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of Fmoc-Cit-PAB-OH typically involves the following steps:
Fmoc Protection: The amine group of citrulline is protected using the Fmoc group.
Coupling with PAB: The protected citrulline is then coupled with para-aminobenzoic acid using standard peptide coupling reagents such as N,N’-diisopropylcarbodiimide (DIC) and hydroxybenzotriazole (HOBt).
Deprotection: The Fmoc group is removed using piperidine, yielding the final product
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves automated solid-phase peptide synthesis (SPPS) techniques, which allow for the efficient and high-yield production of the compound .
Analyse Chemischer Reaktionen
Types of Reactions
Fmoc-Cit-PAB-OH undergoes several types of chemical reactions:
Cleavage: The Cit-PAB linker is cleaved by cathepsin B, an enzyme found in lysosomes.
Hydrolysis: The carbamate bond between PAB and the drug can be hydrolyzed after the cleavage of the peptide bond.
Common Reagents and Conditions
Cleavage: Cathepsin B enzyme, lysosomal conditions (acidic pH).
Hydrolysis: Aqueous conditions, presence of water.
Major Products Formed
Cleavage: The major product is the free drug payload released from the ADC.
Hydrolysis: The major product is the hydrolyzed drug.
Wissenschaftliche Forschungsanwendungen
Fmoc-Cit-PAB-OH has several scientific research applications:
Chemistry: Used in the synthesis of peptide-based linkers for targeted drug delivery systems.
Biology: Employed in the development of ADCs for cancer therapy.
Medicine: Utilized in the design of cleavable linkers for controlled drug release in therapeutic applications.
Industry: Applied in the large-scale production of ADCs and other bioconjugates.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Fmoc-Val-Cit-PAB-OH: Another cleavable linker used in ADCs, featuring valine instead of citrulline.
Fmoc-Val-Cit-PAB-PNP: A similar compound with a para-nitrophenyl ester group, used for enhanced stability and controlled release.
Uniqueness
Fmoc-Cit-PAB-OH is unique due to its specific combination of citrulline and para-aminobenzoic acid, which provides a balance between stability and enzymatic cleavability. This makes it particularly effective in targeted drug delivery systems where controlled release is crucial .
Eigenschaften
IUPAC Name |
9H-fluoren-9-ylmethyl N-[(2S)-5-(carbamoylamino)-1-[4-(hydroxymethyl)anilino]-1-oxopentan-2-yl]carbamate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C28H30N4O5/c29-27(35)30-15-5-10-25(26(34)31-19-13-11-18(16-33)12-14-19)32-28(36)37-17-24-22-8-3-1-6-20(22)21-7-2-4-9-23(21)24/h1-4,6-9,11-14,24-25,33H,5,10,15-17H2,(H,31,34)(H,32,36)(H3,29,30,35)/t25-/m0/s1 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KBTCNJJDJZRXCX-VWLOTQADSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(C3=CC=CC=C32)COC(=O)NC(CCCNC(=O)N)C(=O)NC4=CC=C(C=C4)CO |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C2C(=C1)C(C3=CC=CC=C32)COC(=O)N[C@@H](CCCNC(=O)N)C(=O)NC4=CC=C(C=C4)CO |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C28H30N4O5 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
502.6 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
![N-(2-ethoxyphenyl)-2-((5-((2-oxobenzo[d]thiazol-3(2H)-yl)methyl)-4-(3-(trifluoromethyl)phenyl)-4H-1,2,4-triazol-3-yl)thio)acetamide](/img/structure/B2926664.png)
![(2Z)-2-[(2,4-difluorophenyl)imino]-8-methoxy-N-(pyridin-2-yl)-2H-chromene-3-carboxamide](/img/structure/B2926665.png)

![N,2-dimethyl-N-(1-{[1,2,4]triazolo[4,3-b]pyridazin-6-yl}azetidin-3-yl)quinolin-4-amine](/img/structure/B2926668.png)

![N-[2-[3-(Difluoromethoxy)-4-methoxyphenyl]ethyl]but-2-ynamide](/img/structure/B2926673.png)
![2-[4-[(E)-2-phenylethenyl]sulfonylpiperazin-1-yl]-N-(2,4,6-trimethylphenyl)acetamide](/img/structure/B2926675.png)
![1-methyl-3-(4-(7,8,9,10-tetrahydropyrazino[1,2-b]indazol-1-yl)piperazine-1-carbonyl)pyridin-2(1H)-one](/img/structure/B2926677.png)
![4-Phenyl-4-[(prop-2-yn-1-yl)amino]butan-1-ol](/img/structure/B2926679.png)
![N-[4-[[1-(Cyclopropylmethyl)aziridin-2-yl]methoxy]phenyl]-2-pyridin-3-ylacetamide](/img/structure/B2926680.png)

![2-[4-(2-fluorophenyl)piperazin-1-yl]-N-[4-(propan-2-yl)phenyl]acetamide](/img/structure/B2926683.png)


